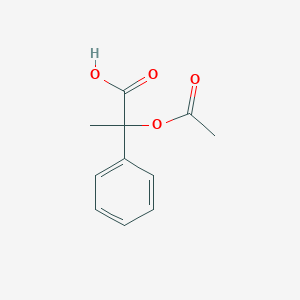
Magnesium aluminum silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium aluminum silicate is a naturally occurring mineral derived from silicate ores of the montmorillonite group. It is composed of magnesium, aluminum, silica, and oxygen. This compound is widely used in various industries due to its unique properties, including its ability to act as an absorbent, anticaking agent, opacifying agent, viscosity-increasing agent, and suspending agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of magnesium aluminum silicate involves several steps:
Raw Material Preparation: Magnesium chloride or magnesium sulfate is used as the magnesium source, aluminum sulfate, aluminum chloride, or aluminum nitrate as the aluminum source, and sodium silicate or potassium silicate as the silicon source.
Synthesis Reaction: Magnesium and aluminum salts are dissolved in pure water to form a mixed salt solution. Silicate salt is dissolved in another portion of pure water to form a silicate solution. These solutions are mixed, and the pH is adjusted to a suitable range.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Quality control measures, such as chemical composition analysis, particle size distribution detection, and specific surface area determination, are implemented to ensure the product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Magnesium aluminum silicate undergoes various chemical reactions, including:
Hydration: Forms magnesium silicate hydrate (M-S-H) gel when mixed with water.
Neutralization: Reacts with acids to neutralize excess acid, increasing the pH.
Common Reagents and Conditions:
Hydration: Requires water and controlled temperature conditions.
Neutralization: Involves acids such as hydrochloric acid.
Major Products:
Hydration: Produces magnesium silicate hydrate (M-S-H) gel.
Neutralization: Forms magnesium chloride and silicon dioxide.
Scientific Research Applications
Magnesium aluminum silicate has diverse applications in scientific research:
Chemistry: Used as an absorbent and stabilizer in various chemical formulations.
Biology: Acts as a carrier for drug delivery systems due to its biocompatibility.
Medicine: Employed as an antacid to treat heartburn and acid indigestion.
Industry: Utilized in cosmetics, pharmaceuticals, and food products as a thickening and stabilizing agent.
Mechanism of Action
Magnesium aluminum silicate exerts its effects through several mechanisms:
Comparison with Similar Compounds
Magnesium aluminum silicate can be compared with other similar compounds:
Aluminum Silicate: Composed of aluminum oxide and silicon dioxide, used in similar applications but with different properties.
Magnesium Silicate:
Aluminosilicates: Includes minerals like andalusite, kyanite, and sillimanite, which have different crystal structures and applications.
This compound stands out due to its unique combination of properties, making it a versatile and valuable compound in various fields.
Properties
CAS No. |
12511-31-8 |
|---|---|
Molecular Formula |
AlH4MgO4Si |
Molecular Weight |
147.40 g/mol |
IUPAC Name |
aluminum;magnesium;silicate |
InChI |
InChI=1S/Al.Mg.H4O4Si/c;;1-5(2,3)4/h;;1-4H |
InChI Key |
RWJCJPDSIBTATK-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3] |
Canonical SMILES |
O[Si](O)(O)O.[Mg].[Al] |
Key on ui other cas no. |
1327-43-1 |
Related CAS |
99670-23-2 |
Synonyms |
almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)



![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)



![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)



